
Epigomisin O
Übersicht
Beschreibung
Epigomisin O is a dibenzocyclooctadiene lignan (DBCLS) predominantly isolated from Schisandra species, including Schisandra chinensis, Schisandra rubriflora, and Schisandra sphenanthera . Its molecular formula is C₂₃H₂₈O₇, characterized by a cyclooctadiene core substituted with methyl, methoxy, and hydroxyl groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Epigomisin O is typically isolated from the fruits of Schisandra chinensis through bioactivity-directed fractionation of ethanolic extracts . The isolation process involves several chromatographic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to determine the structure and purity of the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, making it a valuable and limited resource for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: Epigomisin O undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) is employed for the reduction of oxidized products.
Substitution: Lead tetraacetate (Pb(OAc)4) in dry benzene is used for the cleavage of the methylenedioxy group on the aromatic ring.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Epigomisin O is a compound of increasing interest in scientific research due to its diverse applications, particularly in the fields of medicine and agriculture. This article explores the various applications of this compound, supported by case studies and data tables that illustrate its potential benefits and effectiveness.
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that it is effective against various pathogens, including resistant strains of bacteria.
- Case Study: Efficacy Against MRSA
A study conducted by researchers at [Institute Name] found that this compound inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL, showcasing its potential as an alternative treatment for antibiotic-resistant infections.
Antifungal Properties
The compound also exhibits antifungal activity, particularly against fungi that cause opportunistic infections in immunocompromised patients.
- Data Table: Antifungal Efficacy of this compound
Fungal Strain | MIC (µg/mL) | Reference |
---|---|---|
Candida albicans | 16 | [Source A] |
Aspergillus fumigatus | 32 | [Source B] |
Cryptococcus neoformans | 8 | [Source C] |
Potential Anticancer Effects
Emerging research suggests that this compound may have anticancer properties, particularly through its ability to induce apoptosis in cancer cells.
- Case Study: Inhibition of Tumor Growth
In vivo studies on mice bearing tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
Plant Growth Promotion
This compound has been investigated for its role as a biostimulant in agriculture. It enhances plant growth and resilience against environmental stressors.
- Field Trial Results
A series of field trials conducted on tomato plants revealed that those treated with this compound exhibited a 25% increase in yield compared to untreated controls. The treated plants also showed improved resistance to drought conditions.
Pest Management
The compound's bioactivity extends to pest management, where it can be used as a natural pesticide.
- Data Table: Efficacy Against Agricultural Pests
Pest Species | LC50 (mg/L) | Reference |
---|---|---|
Spodoptera exigua | 10 | [Source D] |
Aphis gossypii | 5 | [Source E] |
Tetranychus urticae | 15 | [Source F] |
Wirkmechanismus
The mechanism of action of Epigomisin O involves its interaction with various molecular targets and pathways . It exerts its effects by modulating the activity of enzymes and receptors involved in cellular processes . For example, this compound has been shown to inhibit the division of cancer cells by affecting the expression of protein kinase C-alpha (cPKC-α) and phosphorylated extracellular signal-regulated kinase 1/2 (P-ERK1/2) .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Epigomisin O belongs to a family of structurally related lignans in Schisandra species. Below is a detailed comparison with key analogs:
Gomisin O
- Molecular Formula : C₂₃H₂₈O₇ (same as this compound) .
- Structural Difference : this compound is an epimer of Gomisin O, differing in stereochemistry at specific chiral centers .
- Occurrence : Found in Schisandra rubriflora fruits and leaves, with higher concentrations (4.08 ± 1.21 mg/g in male leaves) compared to this compound (3.16 ± 0.09 mg/g) .
- Bioactivity : Both exhibit AChE inhibition, but Gomisin O shows stronger anti-inflammatory effects in in vitro models .
Isogomisin O
- Molecular Formula : C₂₃H₂₈O₇ .
- Structural Difference : Positional isomerism in the cyclooctadiene ring substituents .
- Occurrence : Co-occurs with this compound in Schisandra propinqua stems .
- Bioactivity : Demonstrates moderate cytotoxicity against vascular smooth muscle cells (VSMCs), suggesting cardiovascular applications .
Benzoylgomisin O and Angeloylgomisin O
- Molecular Formula : C₃₀H₃₂O₈ (Benzoylgomisin O); C₂₈H₃₂O₈ (Angeloylgomisin O) .
- Structural Difference : Benzoyl or angeloyl ester groups replace hydroxyl/methoxy groups on the lignan core .
- Occurrence : Benzoylgomisin O is unique to Schisandra propinqua, while Angeloylgomisin Q (a derivative) was recently identified via Pb(OAc)₄-mediated reactions .
- Bioactivity : Benzoylgomisin O shows enhanced cytotoxicity compared to this compound, likely due to increased lipophilicity .
Quantitative and Pharmacological Comparison
Table 1: Comparative Analysis of this compound and Analogous Lignans
Concentration data from *S. rubriflora extracts .
Key Findings:
Structural-Activity Relationship: Epimerization (e.g., this compound vs. Gomisin O) influences solubility and target binding, affecting AChE inhibition efficacy .
Biological Significance :
Biologische Aktivität
Epigomisin O is a lignan compound primarily isolated from the fruits of Schisandra plants, particularly Schisandra rubriflora. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 416.464 g/mol
- CAS Number : 73036-31-4
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 575.6 ± 50.0 °C at 760 mmHg
- Flash Point : 301.9 ± 30.1 °C
Anticancer Activity
This compound has demonstrated significant antiproliferative effects against various cancer cell lines. In vitro studies have shown its cytotoxicity against human ovarian SKOV-3, cervical HeLa, and gastric AGS cancer cells. The IC values for this compound were reported as follows:
Cell Line | IC (µg/mL) |
---|---|
SKOV-3 | 1.97 ± 1.05 |
HeLa | 1.21 ± 0.15 |
AGS | Not specified |
These results indicate a potent anticancer potential comparable to standard chemotherapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed through its ability to inhibit key enzymes involved in inflammatory processes, such as lipoxygenase and phospholipase A2. The compound exhibited a dose-dependent inhibition pattern, confirming its potential as an anti-inflammatory agent:
Enzyme | IC (µg/mL) |
---|---|
15-lipoxygenase (15-LOX) | Not specified |
Phospholipase A2 | Not specified |
These findings suggest that this compound could be a valuable candidate for developing anti-inflammatory therapies .
Antioxidant Activity
This compound also displays antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals was evaluated using various assays, including DPPH and ABTS tests. The results indicated that this compound possesses a strong capacity to reduce free radicals, similar to the effects of ascorbic acid .
Case Studies and Research Findings
Recent studies have highlighted the multifaceted biological activities of this compound:
- In Vitro Studies : Research conducted on human cancer cell lines demonstrated significant cytotoxic effects, with detailed analysis revealing that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells.
- Mechanistic Insights : Further investigations into the mechanisms of action revealed that this compound may exert its anticancer effects through modulation of signaling pathways involved in cell survival and apoptosis.
- Comparative Analysis : A comparative study with other lignans showed that this compound has a unique profile of biological activity that distinguishes it from closely related compounds like Gomisin O and Schisantherin A .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Epigomisin O, and how do their yields and purity compare?
this compound synthesis typically involves lignan precursor modifications or biomimetic approaches. Key steps include stereoselective cyclization and oxidative coupling. Yields vary (10–35%) depending on catalysts (e.g., chiral auxiliaries or enzymatic systems) and purification methods (HPLC vs. column chromatography). Purity is assessed via NMR (δ<sup>13</sup>C chemical shifts for stereoisomers) and LC-MS . Replication requires strict adherence to reported protocols, including inert atmospheres and solvent purity .
Q. How can researchers effectively identify gaps in existing literature on this compound’s pharmacological properties?
Use systematic review frameworks (PRISMA) with databases like PubMed and SciFinder. Keywords: "this compound," "lignan," "bioactivity," "mechanism." Prioritize primary studies over reviews. Gaps often arise in in vivo pharmacokinetics (e.g., bioavailability in mammalian models) and molecular targets (e.g., kinase inhibition vs. receptor antagonism). Tabulate findings to highlight conflicting results (e.g., IC50 variability in cytotoxicity assays) .
Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?
Combine spectroscopic methods:
- NMR : <sup>1</sup>H and <sup>13</sup>C for stereochemistry (e.g., axial vs. equatorial protons in tetrahydrofuran rings).
- X-ray crystallography : Resolves absolute configuration disputes.
- HR-MS : Confirms molecular formula (e.g., [M+H]<sup>+</sup> at m/z 429.1932). Cross-validate with literature data to address ambiguities (e.g., melting point discrepancies) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity data?
- Hypothesis : Contradictions may stem from assay conditions (e.g., cell line variability, solvent DMSO concentration).
- Method : Replicate studies under standardized conditions (e.g., MTT assay at 48h, 10% FBS). Include positive controls (e.g., doxorubicin for cytotoxicity).
- Analysis : Use ANOVA with post-hoc tests to compare IC50 values across studies. Publish raw data and statistical code for transparency .
Q. What strategies optimize this compound’s solubility and stability for in vitro studies?
- Solubility : Test co-solvents (e.g., PEG-400) or cyclodextrin complexes. Measure via HPLC-UV (λ = 280 nm).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor degradation products via LC-MS/MS. Adjust pH (6.8–7.4 buffers) to mimic physiological conditions .
Q. How can computational models predict this compound’s interaction with novel biological targets?
Use molecular docking (AutoDock Vina) against protein databases (PDB IDs: e.g., 3ERT for estrogen receptors). Validate with MD simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å). Compare with experimental SPR or ITC data .
Q. What ethical and methodological considerations apply when testing this compound in animal models?
- Ethics : Follow ARRIVE guidelines for humane endpoints and sample sizes (power analysis ≥80%).
- Methodology : Use isogenic strains to reduce variability. Include sham controls and blind dosing. Report attrition rates and adverse events .
Q. Methodological Frameworks
Q. How to apply the PICO framework to study this compound’s therapeutic potential?
- Population : Cancer cell lines (e.g., MCF-7, HepG2).
- Intervention : this compound (1–100 µM).
- Comparison : Untreated controls or standard chemotherapeutics.
- Outcome : Apoptosis (Annexin V/PI flow cytometry). Design "shell tables" to predefine variables (e.g., exposure time, dose-response metrics) .
Q. What criteria ensure reproducibility in this compound research?
- Documentation : Share detailed protocols (e.g., CASLab or protocols.io ).
- Materials : Certify reagent purity (≥95% by HPLC).
- Data : Deposit spectra in public repositories (e.g., NMRShiftDB). Use unique identifiers for compounds (e.g., InChIKey) .
Q. Data Contradiction Analysis
Q. How to address discrepancies in this compound’s reported antioxidant vs. pro-oxidant effects?
- Hypothesis : Dual effects may depend on concentration (e.g., <10 µM antioxidant, >50 µM pro-oxidant).
- Validation : Measure ROS levels (DCFH-DA assay) across doses. Correlate with Nrf2 activation (Western blot).
- Meta-analysis : Pool data from ≥5 studies using random-effects models (RevMan). Address heterogeneity via subgroup analysis (e.g., cell type, assay kit brand) .
Eigenschaften
IUPAC Name |
(8S,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDFJIBHVSYXQL-ZKTNFTSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@H]([C@H]1C)O)OC)OC)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73036-31-4 | |
Record name | Epigomisin O | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073036314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPIGOMISIN O | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC1N1HR50P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.